N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a sulfanylacetamide moiety
Mechanism of Action
Target of Action
The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide is Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair .
Biochemical Pathways
Given its target, it can be inferred that it impacts theDNA synthesis pathway by inhibiting the production of dTMP . This could lead to downstream effects such as halted cell division and potential cell death.
Result of Action
Given its potential inhibitory effect on thymidylate synthase, it could lead todisruption of DNA synthesis , potentially causing cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable thiolating agent. One common method includes the use of thioglycolic acid under basic conditions to form the sulfanylacetamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the thiolation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Ammonia, sodium alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide is unique due to its combination of a trifluoromethyl group, a chloro substituent, and a sulfanylacetamide moiety. This combination imparts distinct chemical properties, such as high lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NOS/c10-6-2-1-5(9(11,12)13)3-7(6)14-8(15)4-16/h1-3,16H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYUJPRLXAPHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CS)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381451 | |
Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217317-33-4 | |
Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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